![molecular formula C19H13BrN4O4 B2495897 N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897735-64-7](/img/structure/B2495897.png)
N-[5-(4-bromophényl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a bromophenyl group, and a dioxopyrrolidinyl group
Applications De Recherche Scientifique
Structural Characteristics
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a dioxopyrrolidine moiety , making it a versatile scaffold for various biological activities. The molecular formula indicates a complex arrangement of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Antibacterial Applications
Recent studies have highlighted the potential of oxadiazole derivatives as antibacterial agents . For instance, related compounds such as N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against drug-resistant bacterial strains like Staphylococcus aureus and Neisseria gonorrhoeae . These findings suggest that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide may exhibit similar properties due to its structural analogies.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of oxadiazole derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against clinically relevant pathogens . This suggests that N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide could also possess significant antibacterial activity.
Comparative Analysis of Anticancer Activity
Compound Name | Structure | Unique Features |
---|---|---|
HSGN-237 | N-(1,3,4-Oxadiazol-2-yl)Benzamide | Potent against N. gonorrhoeae and Gram-positive bacteria |
MD77 | N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide | Exhibited promising antiproliferative activity |
N-[5-(4-bromophenyl)-1,3,4-Oxadiazol-2-Yl]Benzamide | Current focus compound | Potential for enhanced biological activity |
Mécanisme D'action
Target of Action
Similar oxadiazole derivatives have been reported to possess a broad spectrum of biological activity .
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Oxadiazole derivatives have been reported to impact a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Oxadiazole derivatives have been reported to possess anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the bromophenyl group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Formation of the dioxopyrrolidinyl group: This can be synthesized by the reaction of succinic anhydride with amines, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Bromophenyl Derivatives: Compounds with bromophenyl groups often have antimicrobial and anticancer properties.
Dioxopyrrolidinyl Derivatives: These compounds are known for their role in enzyme inhibition and receptor binding.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Activité Biologique
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its unique structural features and potential biological activities. The presence of the 1,3,4-oxadiazole ring and the dioxopyrrolidine moiety contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is C15H13BrN4O3. The compound features a bromophenyl group and a 1,3,4-oxadiazole ring which are known for their bioactive properties.
Feature | Description |
---|---|
Molecular Formula | C15H13BrN4O3 |
Molecular Weight | 373.19 g/mol |
Key Functional Groups | 1,3,4-Oxadiazole, Dioxopyrrolidine |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the oxadiazole ring and the attachment of the dioxopyrrolidine moiety. The synthetic pathway may vary based on the desired yield and purity levels. For example:
- Formation of Oxadiazole Ring : Reaction of appropriate hydrazides with carboxylic acids.
- Dioxopyrrolidine Attachment : Condensation reactions with suitable amines.
Antimicrobial Activity
Several studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- In vitro Studies : N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research indicates that similar oxadiazole derivatives possess antitumor activity by inhibiting key enzymes involved in cancer proliferation:
- Cell Line Studies : In vitro assays demonstrated that this compound could inhibit growth in several cancer cell lines including HepG2 and DLD .
The biological activity can be attributed to its interaction with specific biological targets such as enzymes or receptors:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study on oxadiazole derivatives indicated a significant reduction in bacterial load in infected models when treated with these compounds .
- Antitumor Effects : Clinical trials involving oxadiazole-based drugs reported promising results in reducing tumor sizes in patients with specific types of cancers .
Propriétés
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4/c20-13-6-4-11(5-7-13)18-22-23-19(28-18)21-17(27)12-2-1-3-14(10-12)24-15(25)8-9-16(24)26/h1-7,10H,8-9H2,(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUCMCWEMVLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.